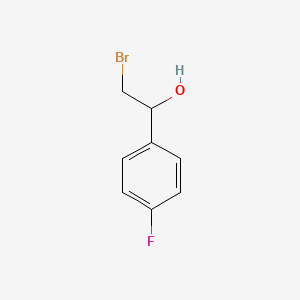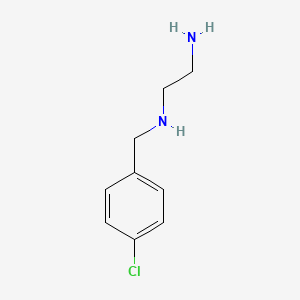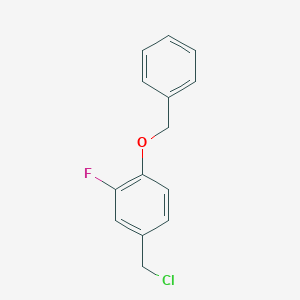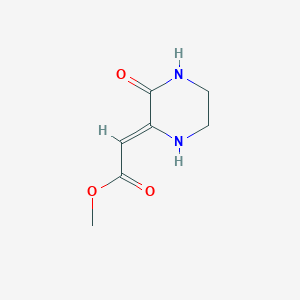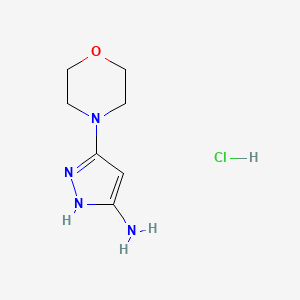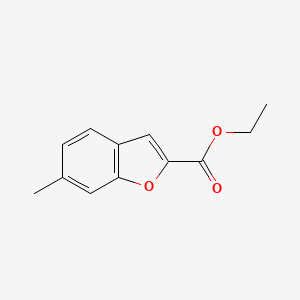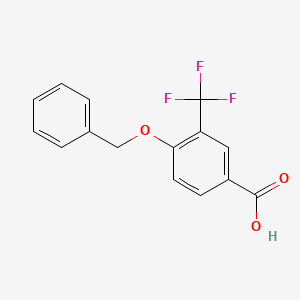
4-(Benzyloxy)-3-(trifluoromethyl)benzoic acid
Übersicht
Beschreibung
4-(Benzyloxy)-3-(trifluoromethyl)benzoic acid is a useful research compound. Its molecular formula is C15H11F3O3 and its molecular weight is 296.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Degradation and Environmental Stability
The study on the degradation processes of nitisinone (NTBC), a related compound to 4-(benzyloxy)-3-(trifluoromethyl)benzoic acid, reveals insights into its stability under various conditions, which could be relevant for understanding the environmental behavior of similar compounds. The stability of NTBC increases with the pH of the solution, and significant degradation products formed include 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA), which exhibit considerable stability under studied conditions. This suggests that related compounds like this compound might also show similar stability profiles, impacting their environmental persistence and degradation pathways (Barchańska et al., 2019).
Gut Function Regulation by Benzoic Acid Derivatives
Benzoic acid derivatives, including this compound, may have implications in regulating gut functions due to their antibacterial and antifungal properties. A study discusses how benzoic acid can improve gut functions by regulating enzyme activity, redox status, immunity, and microbiota. This research suggests potential applications of this compound and related compounds in enhancing gut health through appropriate levels, highlighting the need for understanding the balance between beneficial effects and potential toxicity (Mao et al., 2019).
Pharmacological Potential of Structural Analogs
The pharmacological potential of compounds structurally related to this compound, such as sultone derivatives found in 1,2-benzoxathiin-4(3H)-one 2,2-dioxide, is underexplored. These compounds, due to their structural similarity to known pharmacologically active cores, may possess anticoagulant, antimicrobial, and antitumor properties. This indicates a promising area for future research to explore the pharmacological applications of this compound and its derivatives (Hryhoriv et al., 2021).
Wirkmechanismus
Target of Action
It has been studied as a potential antimycotic agent, suggesting that its targets may be components of fungal cells .
Mode of Action
As an antimycotic agent, it likely interacts with specific proteins or enzymes in fungal cells, disrupting their normal function .
Biochemical Pathways
Given its potential antimycotic activity, it may interfere with the synthesis of essential components of the fungal cell, such as the cell wall or membrane .
Result of Action
Its potential antimycotic activity suggests that it may inhibit the growth of fungal cells or induce their death .
Eigenschaften
IUPAC Name |
4-phenylmethoxy-3-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c16-15(17,18)12-8-11(14(19)20)6-7-13(12)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUDZLWMGWNCIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

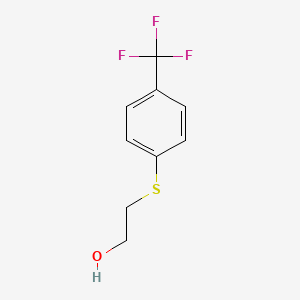
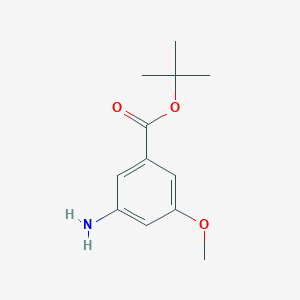
![4-[4-(Ethoxycarbonyl)anilino]-4-oxobut-2-enoic acid](/img/structure/B3143772.png)
